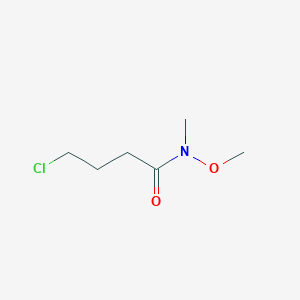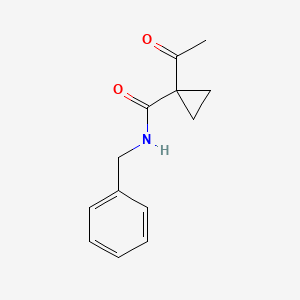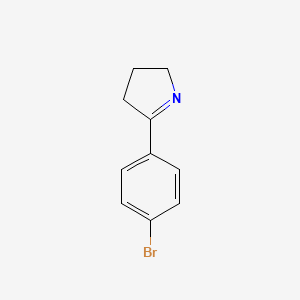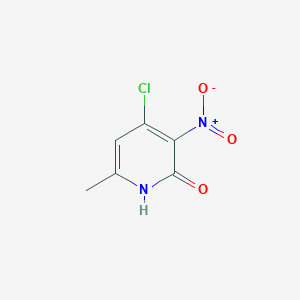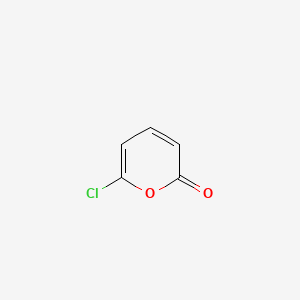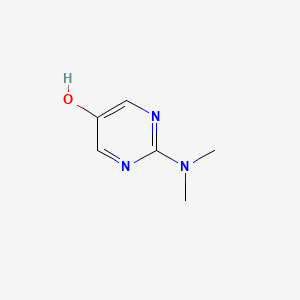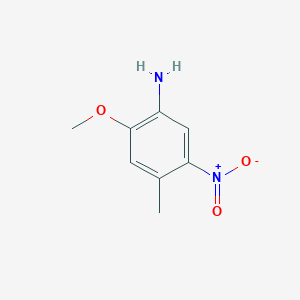
(R)-2,3-ジヒドロキシ-3-メチル酪酸ベンジルエステル
概要
説明
®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl ester group attached to the ®-2,3-dihydroxy-3-methyl-butyric acid moiety
科学的研究の応用
®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
Target of Action
Benzyl esters are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the structural features of the compound and the biological context in which it is used.
Mode of Action
The mode of action of ®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester is likely to involve its interaction with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . As an ester, it can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an alcohol .
Biochemical Pathways
For instance, ester hydrolysis occurs through a nucleophilic acyl substitution pathway, where hydroxide ion is the nucleophile that adds to the ester carbonyl group to give a tetrahedral intermediate .
Pharmacokinetics
They can be widely distributed in the body and are typically metabolized by esterases to yield their corresponding carboxylic acids and alcohols .
Result of Action
The hydrolysis of esters can lead to changes in cellular ph and can potentially release bioactive compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the action, efficacy, and stability of ®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester. For instance, the rate of ester hydrolysis can be influenced by the pH of the environment . Additionally, the presence of esterases can significantly impact the metabolism of the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester can be achieved through several synthetic routes. One common method involves the esterification of ®-2,3-dihydroxy-3-methyl-butyric acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester.
Another approach involves the use of protecting groups to selectively protect the hydroxyl groups of ®-2,3-dihydroxy-3-methyl-butyric acid, followed by esterification with benzyl alcohol. After the esterification step, the protecting groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of ®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated reaction systems can further optimize the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted esters or other functionalized derivatives.
類似化合物との比較
Similar Compounds
- ®-2,3-Dihydroxy-3-methyl-butyric acid methyl ester
- ®-2,3-Dihydroxy-3-methyl-butyric acid ethyl ester
- ®-2,3-Dihydroxy-3-methyl-butyric acid propyl ester
Uniqueness
®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester is unique due to the presence of the benzyl ester group, which imparts specific chemical and physical properties. The benzyl group can enhance the compound’s stability, solubility, and reactivity compared to other similar esters. Additionally, the benzyl ester group can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
benzyl (2R)-2,3-dihydroxy-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-12(2,15)10(13)11(14)16-8-9-6-4-3-5-7-9/h3-7,10,13,15H,8H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYOGRCHSFVCNV-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OCC1=CC=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)OCC1=CC=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449280 | |
| Record name | Butanoic acid, 2,3-dihydroxy-3-methyl-, phenylmethyl ester, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184528-76-5 | |
| Record name | Butanoic acid, 2,3-dihydroxy-3-methyl-, phenylmethyl ester, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B1600453.png)
